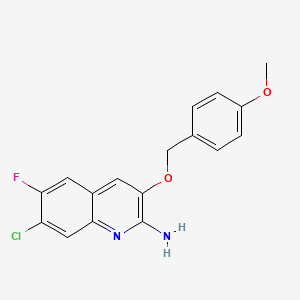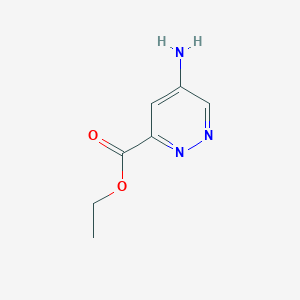
2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic acid is a complex organic compound that features both indole and benzoic acid moieties. The indole nucleus is a significant heterocyclic system found in many natural products and pharmaceuticals due to its diverse biological activities . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole structure . The chlorination of the indole ring can be achieved using reagents like N-chlorosuccinimide (NCS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic acid can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The benzoic acid moiety can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Chlorination: N-chlorosuccinimide (NCS) is commonly used for chlorination.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Coupling: Palladium catalysts are often used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated indole derivatives and substituted benzoic acids, which can be further utilized in pharmaceutical and chemical research .
科学的研究の応用
2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic acid involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways and exerting its effects . The chlorinated benzoic acid part may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different biological activities.
2-chloro-5-fluoropyrimidine: Shares the chlorinated benzoic acid moiety but has different applications and properties.
Uniqueness
2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic acid is unique due to its combined indole and chlorinated benzoic acid structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
835595-01-2 |
|---|---|
分子式 |
C15H8Cl3NO2 |
分子量 |
340.6 g/mol |
IUPAC名 |
2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic acid |
InChI |
InChI=1S/C15H8Cl3NO2/c16-10-2-1-7(3-9(10)15(20)21)13-5-8-4-11(17)12(18)6-14(8)19-13/h1-6,19H,(H,20,21) |
InChIキー |
GOTDXXMFYCGSES-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CC3=CC(=C(C=C3N2)Cl)Cl)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12936012.png)
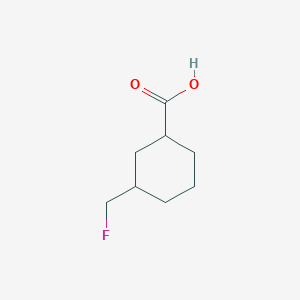
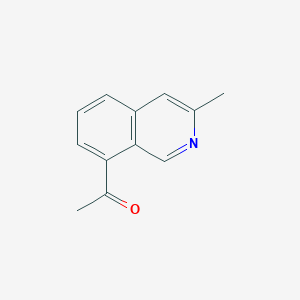

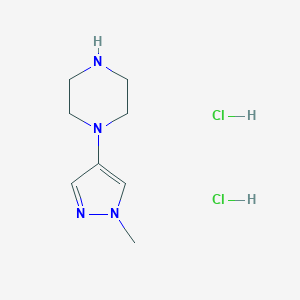
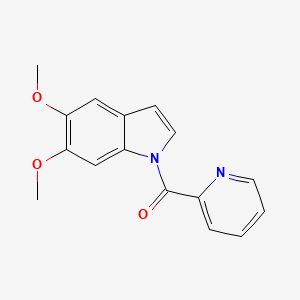
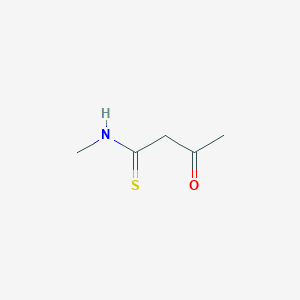

![1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B12936065.png)
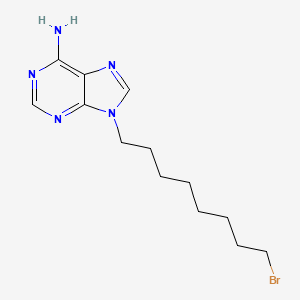
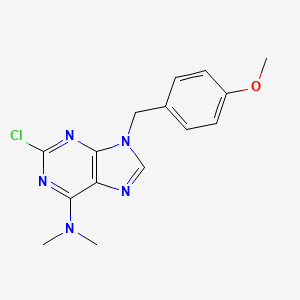
![10-bromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde](/img/structure/B12936093.png)
